Glycyl-L-isoleucyl-L-valyl-L-methionyl-L-aspartic acid
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Overview
Description
Glycyl-L-isoleucyl-L-valyl-L-methionyl-L-aspartic acid is a peptide compound composed of five amino acids: glycine, L-isoleucine, L-valine, L-methionine, and L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-valyl-L-methionyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-isoleucine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for L-valine, L-methionine, and L-aspartic acid.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-isoleucyl-L-valyl-L-methionyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used for reduction reactions.
Substitution: Coupling reagents such as HBTU or DIC are used for peptide bond formation.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino acids.
Scientific Research Applications
Glycyl-L-isoleucyl-L-valyl-L-methionyl-L-aspartic acid has various scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic peptide.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-isoleucyl-L-valyl-L-methionyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-aspartic acid: A dipeptide with similar properties but shorter chain length.
L-isoleucyl-L-valyl-L-methionyl-L-aspartic acid: A tetrapeptide lacking the glycine residue.
Glycyl-L-valyl-L-methionyl-L-aspartic acid: A tetrapeptide lacking the L-isoleucine residue.
Uniqueness
Glycyl-L-isoleucyl-L-valyl-L-methionyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence allows for specific interactions with molecular targets, making it valuable for various scientific applications.
Properties
CAS No. |
823233-21-2 |
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Molecular Formula |
C22H39N5O8S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H39N5O8S/c1-6-12(4)18(26-15(28)10-23)21(33)27-17(11(2)3)20(32)24-13(7-8-36-5)19(31)25-14(22(34)35)9-16(29)30/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,32)(H,25,31)(H,26,28)(H,27,33)(H,29,30)(H,34,35)/t12-,13-,14-,17-,18-/m0/s1 |
InChI Key |
XVIBKSANXAWFQX-LYHUEXMXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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